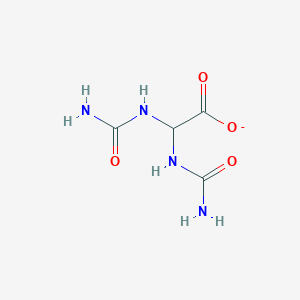
Allantoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allantoate is an organic compound with the chemical formula C₄H₇N₄O₄. It is a derivative of allantoin and plays a significant role in the nitrogen metabolism of plants and microorganisms. This compound is an intermediate in the purine catabolic pathway, which is crucial for nitrogen recycling in various organisms .
準備方法
Synthetic Routes and Reaction Conditions: Allantoate can be synthesized through the hydrolysis of allantoin. The reaction involves the enzyme allantoinase, which catalyzes the conversion of allantoin to this compound. This process occurs naturally in organisms such as bacteria and plants .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources where it is naturally present. The process includes enzymatic hydrolysis followed by purification steps to isolate this compound in its pure form .
化学反応の分析
Allantoate Amidohydrolase (AAH; EC 3.5.3.9)
Reaction:
This compound+H2O→Ureidoglycine+2NH3+CO2
-
Mechanism: Direct hydrolysis of this compound to ureidoglycine, ammonia, and carbon dioxide without urea as an intermediate .
-
Organisms: Soybean (Glycine max), common bean (Phaseolus vulgaris), and Arabidopsis thaliana .
-
Key Findings:
This compound Amidinohydrolase (Allantoicase; EC 3.5.3.4)
Reaction:
This compound+H2O→(S)-ureidoglycolate+Urea
-
Mechanism: Cleaves this compound into ureidoglycolate and urea .
-
Organisms: Chickpea (Cicer arietinum), amphibians, and microorganisms .
-
Structural Insight:
This compound Deiminase (EC 3.5.3.9)
Reaction:
This compound+H2O→Ureidoglycine+NH3+CO2
-
Distinction: Structurally distinct from AAH but shares similar products .
-
Organisms: Soil bacteria (e.g., Bacillus fastidiosus) and Streptococcus allantoicus .
Table 1: Kinetic and Functional Parameters of this compound-Degrading Enzymes
Regulatory and Environmental Influences
科学的研究の応用
Biochemical Role and Enzymatic Pathways
Allantoate is primarily involved in nitrogen metabolism, particularly in plants and microorganisms. It serves as a key intermediate in the degradation of purines, facilitating the recycling of nitrogen. The enzymatic breakdown of this compound is catalyzed by this compound amidohydrolase, which hydrolyzes this compound to produce ureidoglycine and ammonia. This reaction is crucial for nitrogen assimilation, especially in legumes that rely on ureides for nitrogen transport and storage .
Enzymatic Mechanism
The enzymatic activity of this compound amidohydrolase has been characterized in various studies. For instance, the enzyme from Phaseolus vulgaris (common bean) exhibits a Michaelis-Menten constant (Km) of 0.46 mM for this compound, indicating its efficiency under physiological conditions . Additionally, the presence of metal ions such as manganese has been shown to activate this enzyme, highlighting the importance of co-factors in its activity .
Agricultural Applications
This compound's role in nitrogen metabolism positions it as a potential biofertilizer component. Its application can enhance nitrogen availability in soils, particularly where traditional fertilizers are less effective.
Case Study: Legume Nitrogen Fixation
In tropical legumes, this compound and its derivatives are pivotal for transporting fixed nitrogen from nodules to other plant parts. Studies have shown that enhancing this compound levels can improve nitrogen use efficiency during drought stress or when mineral nitrogen is scarce . Furthermore, transgenic plants expressing higher levels of this compound amidohydrolase demonstrated improved growth under nitrogen-limited conditions.
Microbial Applications
This compound's utilization extends to microbial systems as well. Certain bacteria, such as Escherichia coli, utilize this compound as a nitrogen source under anaerobic conditions. The metabolic pathways involving this compound have been shown to be regulated by protein-protein interactions that enhance its uptake and utilization .
Potential Therapeutic Applications
Emerging studies suggest that this compound may have therapeutic potential due to its role in modulating metabolic pathways. Its involvement in ammonia production could be leveraged in biotechnological applications aimed at ammonia detoxification or nutrient recycling.
Data Summary Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Nitrogen Metabolism | This compound is crucial for recycling purine-ring nitrogen in plants and microorganisms. | This compound amidohydrolase catalyzes the hydrolysis of this compound to ureidoglycine and ammonia. |
| Agriculture | Potential use as a biofertilizer to enhance nitrogen availability in soils. | Enhanced growth observed in legumes under nitrogen-limited conditions when treated with this compound. |
| Microbial Growth | Utilized by bacteria such as E. coli and yeast species for nitrogen under anaerobic conditions. | This compound serves as a major nitrogen source for yeast growth when traditional sources are limited. |
| Therapeutics | Possible applications in ammonia detoxification and nutrient recycling technologies. | Further research needed to explore therapeutic benefits related to metabolic modulation. |
作用機序
アラントイン酸は、主にプリンヌクレオチド分解経路における役割を通じて効果を発揮します。酵素アラントイン酸アミドヒドロラーゼは、アラントイン酸をウレイドグリコール酸とアンモニアに変換する触媒作用を担います。この反応は、植物や微生物における窒素リサイクルと恒常性に不可欠です。 アラントイン酸は、シグナル伝達分子としても機能し、ストレス応答性遺伝子の調節と植物のストレス耐性の強化に役立ちます .
類似化合物との比較
アラントイン酸は、アラントイン、ウレイドグリコール酸、尿素などの他の窒素含有化合物と似ています。 プリンヌクレオチド分解経路における特定の役割と、窒素代謝における調節機能において独自性を持っています。
類似化合物:
アラントイン: プリンヌクレオチド分解経路におけるアラントイン酸の前駆体。
ウレイドグリコール酸: アラントイン酸の加水分解の生成物。
アラントイン酸の独自性は、代謝中間体と調節分子の両方の役割を担う点にあり、様々な科学分野で注目を集める化合物となっています。
特性
分子式 |
C4H7N4O4- |
|---|---|
分子量 |
175.12 g/mol |
IUPAC名 |
2,2-bis(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1 |
InChIキー |
NUCLJNSWZCHRKL-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])(NC(=O)N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















